molecular formula C9H9ClN4 B1492106 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine CAS No. 2098088-31-2

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B1492106
CAS No.: 2098088-31-2
M. Wt: 208.65 g/mol
InChI Key: YWYNMYXGTIMMEM-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with a chloro group and a 1,3-dimethyl-1H-pyrazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine typically involves the following steps:

  • Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and an amidine.

  • Substitution Reactions: Chlorination of the pyrimidine ring is achieved by treating the pyrimidine core with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Introduction of the Pyrazolyl Group: The 1,3-dimethyl-1H-pyrazol-5-yl group is introduced through a nucleophilic substitution reaction involving a suitable pyrazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction: Reduced derivatives such as amines or alcohols.

  • Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes or enzymes.

  • Anticancer Activity: Inhibition of cell proliferation and induction of apoptosis through specific molecular pathways.

Comparison with Similar Compounds

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine can be compared with other similar compounds such as:

  • 4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine: Similar structure but with a single methyl group on the pyrazole ring.

  • 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine: Similar structure but with a different position of the methyl groups on the pyrazole ring.

Uniqueness: The presence of the 1,3-dimethyl-1H-pyrazol-5-yl group at the 6-position of the pyrimidine ring distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-(2,5-dimethylpyrazol-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYNMYXGTIMMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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